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GalNAc|A(1-3)GlcNAc-|A-pNP

Cat. No.: B12403188
M. Wt: 545.5 g/mol
InChI Key: HXQAUFSCNOLKJP-FODGTHPMSA-N
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Description

Contextualization of Specific Glycan Structures in Biological Research

Glycans, or complex carbohydrates, are ubiquitous in biological systems, playing fundamental roles in processes ranging from structural support and energy storage to cell-cell communication and immune responses. wustl.edulongdom.org The specific arrangement of monosaccharide units within a glycan chain dictates its unique three-dimensional structure and, consequently, its biological function. These intricate structures can influence the folding and stability of proteins, modulate cell adhesion, and act as recognition sites for pathogens. wustl.eduoup.com The sheer diversity and complexity of glycan structures present a significant challenge to researchers, making the study of their specific roles a demanding yet crucial area of investigation. wustl.edu

Significance of Synthetic Glycosides in Advancing Glycoscience

To dissect the precise functions of specific glycan structures, scientists rely on well-defined molecular tools. Synthetic glycosides, such as GalNAcβ(1-3)GlcNAc-β-pNP, have become indispensable in this regard. mdpi.comptfarm.pl Chemical synthesis allows for the production of pure, structurally defined glycans that can be used to probe biological systems without the confounding variables present in complex biological mixtures. researchgate.net These synthetic molecules can act as substrates, inhibitors, or probes to study the enzymes that synthesize and degrade glycans, as well as the proteins that recognize them. The development of enzymatic and chemoenzymatic synthesis methods has further expanded the toolkit available to glycoscientists, enabling the creation of a wide array of complex carbohydrate structures for detailed functional studies. researchgate.netbeilstein-journals.org

Overview of the Chemical Compound's Role in Investigating Glycoconjugate Biology

GalNAcβ(1-3)GlcNAc-β-pNP is a synthetic chromogenic substrate designed to mimic a core structure found in O-linked glycans. It consists of two amino sugars, N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc), linked together and attached to a para-nitrophenyl (B135317) (pNP) group. cymitquimica.comtcichemicals.com The pNP group is a key feature, as its cleavage by specific enzymes results in a colored product that can be easily quantified, providing a straightforward method for measuring enzyme activity. This compound is particularly valuable for studying the activity of glycosidases, enzymes that break down glycan chains. By using GalNAcβ(1-3)GlcNAc-β-pNP, researchers can investigate the substrate specificity of these enzymes, screen for inhibitors, and explore their roles in various biological processes.

Chemical and Physical Properties

The utility of GalNAcβ(1-3)GlcNAc-β-pNP as a research tool is intrinsically linked to its specific chemical and physical characteristics.

Structure

The molecule is a disaccharide derivative. Its full chemical name is 4-Nitrophenyl 2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-glucopyranoside. cymitquimica.comtcichemicals.com The core of the molecule is the disaccharide GalNAcβ(1-3)GlcNAc. The β(1-3) linkage indicates that the anomeric carbon (C1) of the GalNAc residue is connected to the hydroxyl group on the third carbon (C3) of the GlcNAc residue, with the linkage in a beta configuration. This specific disaccharide is a key structural element in certain O-glycans. The disaccharide is then linked via a β-glycosidic bond from the anomeric carbon of the GlcNAc to a para-nitrophenyl (pNP) group.

Key Chemical and Physical Properties

The properties of GalNAcβ(1-3)GlcNAc-β-pNP are summarized in the interactive data table below.

Applications in Glycobiology Research

The primary application of GalNAcβ(1-3)GlcNAc-β-pNP is as a tool to study the enzymes involved in glycan metabolism.

Substrate for Specific Glycosidases

This synthetic compound is a known substrate for certain β-N-acetylhexosaminidases and endo-β-N-acetylglucosaminidases. For instance, research has shown that a novel endo/exo-β-N-acetylgalactosaminidase (NgaDssm) can hydrolyze Galβ1-3GalNAc-β-pNP. biorxiv.org This demonstrates the utility of such synthetic substrates in characterizing the activity of newly discovered enzymes. The ability of an enzyme to cleave the glycosidic bond between the disaccharide and the pNP group, or within the disaccharide itself, provides valuable information about its substrate specificity.

Enzyme Assays for Kinetics and Inhibition Studies

The chromogenic nature of the pNP leaving group makes GalNAcβ(1-3)GlcNAc-β-pNP an excellent substrate for enzyme kinetics studies. The rate of color development upon enzymatic cleavage is directly proportional to the enzyme's activity. This allows for the determination of key kinetic parameters such as Km and kcat. biorxiv.org Furthermore, this compound can be used in high-throughput screening assays to identify inhibitors of specific glycosidases, which could have therapeutic potential.

Synthesis and Characterization

The availability of high-purity GalNAcβ(1-3)GlcNAc-β-pNP is crucial for its application in research.

Chemical Synthesis Strategies

The synthesis of complex oligosaccharides like GalNAcβ(1-3)GlcNAc-β-pNP is a multi-step process that requires careful control of stereochemistry and regioselectivity. researchgate.net Typically, it involves the use of protected monosaccharide building blocks that are sequentially coupled and then deprotected. The p-nitrophenyl group is usually introduced early in the synthesis by reacting the appropriate glycosyl donor with p-nitrophenol. The development of efficient and scalable synthetic routes is an active area of research in carbohydrate chemistry.

Analytical Techniques for Characterization

Once synthesized, the structure and purity of GalNAcβ(1-3)GlcNAc-β-pNP must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the final product. cymitquimica.comtcichemicals.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques used to elucidate the precise structure of the molecule, confirming the correct connectivity and stereochemistry of the sugar units and the pNP group. d-nb.info

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N3O13 B12403188 GalNAc|A(1-3)GlcNAc-|A-pNP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21+,22-/m1/s1

InChI Key

HXQAUFSCNOLKJP-FODGTHPMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Origin of Product

United States

Advanced Methodologies for Chemical and Chemo Enzymatic Synthesis of Galnacβ 1 3 Glcnac β Pnp

Chemical Glycosylation Strategies for the Formation of β(1-3) Oligosaccharide Linkages

The stereospecific formation of glycosidic bonds is a primary challenge in glycan synthesis. rsc.org The creation of a β(1-3) linkage requires precise control over the reactivity and stereoselectivity of the glycosylation reaction. Various methods are available, with the outcome depending on the steric and electronic effects of both the glycosyl donor and the glycosyl acceptor. rsc.org

Key strategies in chemical glycosylation include:

Protecting Group Manipulation: The judicious selection of protecting groups is crucial for controlling the reactivity of hydroxyl groups on the carbohydrate precursors. rsc.orgresearchgate.net For the synthesis of a β(1-3) linkage, the 3-hydroxyl group of the acceptor (in this case, a GlcNAc derivative) must be available for glycosylation, while other positions are blocked. The choice of protecting group can also influence the stereochemical outcome of the glycosylation, with some groups favoring the formation of the desired β-anomer. rsc.org

Donor Activation: The glycosylation reaction is initiated by activating a glycosyl donor, which contains a leaving group at the anomeric position. nih.gov Common leaving groups include halides, trichloroacetimidates, thioglycosides, and glycosyl phosphates. The choice of promoter or activator is critical and must be compatible with the protecting groups on both the donor and acceptor. rsc.orgnih.gov Pre-activation based strategies, where the donor is activated before the acceptor is added, can offer unique chemoselectivities and are a powerful tool for oligosaccharide assembly. beilstein-journals.org

One-Pot Strategies: To improve efficiency and reduce the number of purification steps, one-pot synthesis strategies have been developed. researchgate.netnih.gov These methods rely on the sequential activation of different glycosyl donors with varying reactivity, allowing for the rapid assembly of complex oligosaccharides in a single reaction vessel. researchgate.net This requires careful planning and the use of orthogonal protecting groups that can be selectively removed under specific conditions. researchgate.net

The synthesis of β-linkages, particularly challenging ones like β-mannosidic linkages, can be influenced by cyclic protecting groups such as 4,6-O-benzylidene. rsc.org For β-glucosides and β-galactosides, neighboring group participation from a C2-acyl protecting group (like N-acetyl) on the glycosyl donor is a common and effective strategy to ensure the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-configuration.

Regioselective Synthesis of p-Nitrophenyl Glycosides from Carbohydrate Precursors

The introduction of the p-nitrophenyl (pNP) group is a key step in the synthesis of GalNAcβ(1-3)GlcNAc-β-pNP. This group allows for easy detection in enzymatic assays. The regioselective formation of the glycosidic bond with p-nitrophenol can be achieved through several methods.

A direct, one-pot synthesis of p-nitrophenyl glycosides from unprotected reducing sugars in an aqueous solution has been reported. researchgate.net This method uses 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and a suitable base. It is stereoselective for sugars with a participating group (like acetamido) at the C-2 position, yielding the 1,2-trans pNP glycosides, which corresponds to the β-anomer for GlcNAc and GalNAc. researchgate.net

Enzymatic transglycosylation is another powerful method for regioselective synthesis. For instance, β-D-galactosidases can catalyze the transfer of a galactose unit to a p-nitrophenyl-glycoside acceptor. The regioselectivity often depends on the source of the enzyme and the nature of the acceptor. nih.gov While many enzymes favor the formation of (1→6) linkages, specific enzymes can be used to form (1→3) linkages. nih.govrsc.org The kinetic approach using activated donors like pNP glycosides is advantageous because the leaving group (p-nitrophenol) is a poor nucleophile, preventing the reverse reaction. rsc.org

Table 1: Comparison of Synthesis Methods for p-Nitrophenyl Glycosides

Method Description Advantages Disadvantages
Chemical Synthesis (e.g., using DMC) Direct conversion of unprotected sugars to pNP glycosides in one pot. researchgate.net No protecting groups required, stereoselective for 1,2-trans products. researchgate.net May require careful optimization of base and reaction conditions.

| Enzymatic Transglycosylation | Enzyme-catalyzed transfer of a sugar moiety from a donor to a pNP-acceptor. nih.gov | High regioselectivity and stereospecificity under mild conditions. researchgate.net | Enzyme availability and stability can be limiting; may have competing hydrolysis. rsc.org |

Chemo-Enzymatic Routes for the Preparation of GalNAcβ(1-3)GlcNAc-β-pNP and Related Glycan Analogs

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. This approach is particularly effective for synthesizing complex oligosaccharides like GalNAcβ(1-3)GlcNAc-β-pNP. nih.gov Enzymes such as glycosyltransferases and glycosidases are employed to form specific glycosidic linkages with high fidelity, avoiding the need for extensive protecting group manipulations. mdpi.com

Several enzymatic systems have been successfully used:

Bacillus circulans β-galactosidase: This enzyme has been shown to catalyze the synthesis of Galβ(1→3)GlcNAc and Galβ(1→3)GalNAc with high yields (up to 97%) and complete regioselectivity, especially when using ionic liquids as co-solvents. researchgate.net The enzyme uses a p-nitrophenyl-β-D-galactoside as the donor and GlcNAc or GalNAc as the acceptor. researchgate.net

Neisseria meningitidis LgtA: This recombinant N-acetylglucosaminyltransferase can utilize UDP-GalNAc as a donor substrate to introduce a GalNAc residue in a β(1→3)-linkage to a galactose acceptor. researchgate.net This demonstrates the potential of bacterial glycosyltransferases, which are often easier to produce and handle than their eukaryotic counterparts, for oligosaccharide synthesis. researchgate.netresearchgate.net

Aspergillus oryzae β-N-acetylhexosaminidase: This glycosidase can catalyze the transfer of a β-D-N-acetylgalactosaminyl residue from a p-nitrophenyl donor onto a disaccharide acceptor. nih.gov While this enzyme can produce a mixture of linkages, reaction conditions can be optimized to favor the formation of the desired (1→3)-linked product. nih.gov These enzymes work through a substrate-assisted mechanism involving the 2-acetamido group. mdpi.comdtu.dk

Table 2: Research Findings on Chemo-Enzymatic Synthesis of β(1-3) Linked Glycans

Enzyme Source Organism Donor Substrate Acceptor Substrate Product Key Finding Reference
β-Galactosidase Bacillus circulans pNP-β-Gal GlcNAc / GalNAc Galβ(1→3)GlcNAc / Galβ(1→3)GalNAc High yields (up to 97%) and total regioselectivity in ionic liquids. researchgate.net
β-D-Galactosidase Bacillus circulans o-Nitrophenyl-β-D-galactopyranoside α-D-GlcNAc-pNP β-Gal-(1→3)-α-GlcNAc-pNP High yield (79.3%) and regioselectivity for the (1→3) linkage. nih.gov
β-N-Acetylhexosaminidase Aspergillus oryzae pNP-β-D-N-acetylgalactosaminide β-D-Glc-(1→4)-β-D-Glc Mixture including (1→3)-linked trisaccharide The β-configuration in the acceptor leads to a mixture of (1→4) and (1→3) linkages. nih.gov

Analytical Approaches for Confirming Linkage Stereochemistry and Purity of Synthetic Glycosides

After synthesis, rigorous analytical methods are required to confirm the structure, including the stereochemistry of the newly formed glycosidic linkage, and to assess the purity of the final product. researchgate.net

The most powerful and commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of glycosides. researchgate.net The chemical shift of the anomeric proton (H-1) and its coupling constant (J-coupling) can determine the stereochemistry of the glycosidic bond (α or β). For a β-linkage, a large coupling constant (typically ~8 Hz) is observed between H-1 and H-2. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals and to establish the connectivity between the sugar residues, thus confirming the (1→3) linkage. rsc.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. researchgate.netcymitquimica.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. nih.gov Tandem MS (MS/MS) can provide fragmentation data that helps to confirm the sequence of the oligosaccharide.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthetic glycoside. google.com By comparing the retention time with that of a known standard (if available) and analyzing the peak integration, the purity of the sample can be quantified. Preparative HPLC is also a common method for the final purification of the target compound. google.comd-nb.info

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and for preliminary purity assessment. rsc.orgd-nb.infomazums.ac.ir Specific staining reagents can be used to visualize carbohydrate spots. mazums.ac.ir

Together, these analytical methods provide a comprehensive characterization of the synthetic GalNAcβ(1-3)GlcNAc-β-pNP, ensuring its structural integrity and purity for use in subsequent biological or biochemical studies. chemimpex.com

Enzymatic Recognition and Kinetic Mechanisms of Galnacβ 1 3 Glcnac β Pnp Hydrolysis

Substrate Specificity Profiling of Glycoside Hydrolases

The cleavage of the glycosidic bond in GalNAcβ(1-3)GlcNAc-β-pNP is primarily carried out by a class of enzymes known as β-N-acetylhexosaminidases. These enzymes are crucial for the breakdown of complex carbohydrates containing N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues.

N-Acetylhexosaminidase Activity on GalNAcβ(1-3)GlcNAc-β-pNP

β-N-Acetylhexosaminidases (EC 3.2.1.52) are the principal enzymes responsible for hydrolyzing the terminal non-reducing N-acetylhexosamine residues from various glycoconjugates. nih.govmdpi.com These enzymes, found across all domains of life, exhibit significant diversity in their substrate specificity. nih.gov Studies have shown that certain β-N-acetylhexosaminidases can act on GalNAcβ(1-3)GlcNAc-β-pNP. For instance, a novel β-N-acetylhexosaminidase from the marine bacterium Paraglaciecola hydrolytica demonstrated the ability to hydrolyze this substrate.

The activity of these enzymes can be influenced by the type of linkage and the nature of the sugar residues. Some N-acetylhexosaminidases exhibit endo-type activity, meaning they can cleave internal glycosidic bonds within a carbohydrate chain, while others are strictly exo-acting, cleaving only terminal residues. nih.govbiorxiv.org For example, a study on novel β-N-acetylgalactosaminidases (β-NGAs) identified from deep-sea metagenomes revealed enzymes with distinct specificities. One enzyme, NgaCa, showed strictly endo-type activity, acting exclusively on Galβ1-3GalNAc-β-pNP. nih.govbiorxiv.org In contrast, other enzymes displayed exo-β-NGA functionality, acting only on substrates with a terminal GalNAc residue, such as GalNAc-β-pNP. biorxiv.org

Discrimination Between β-N-Acetylgalactosaminidase and β-N-Acetylglucosaminidase Specificities

A key aspect of characterizing N-acetylhexosaminidases is distinguishing between those that preferentially cleave GalNAc (β-N-acetylgalactosaminidases or β-NGAs) and those that favor GlcNAc (β-N-acetylglucosaminidases). While some β-N-acetylhexosaminidases can hydrolyze both GalNAc and GlcNAc linkages, others exhibit strict specificity for one or the other. nih.gov

For example, enzymes classified under the GH123 family are known as exo-β-NGAs and have a strict substrate specificity for terminal β-GalNAc residues. biorxiv.org Conversely, many enzymes in the GH20 family are exo-β-HEXs, which can hydrolyze both terminal β-GalNAc and β-GlcNAc residues. nih.gov The substrate GalNAcβ(1-3)GlcNAc-β-pNP is particularly useful in differentiating these activities. An enzyme that hydrolyzes this substrate but not a corresponding GlcNAc-containing substrate would be classified as a β-NGA. For instance, the enzyme NgaDssm was found to be active on GalNAc-β-pNP but not on GlcNAc-β-pNP, indicating it possesses exo-β-NGA activity. nih.gov Furthermore, its ability to hydrolyze Galβ1-3GalNAc-β-pNP demonstrates an additional oligosaccharide-releasing capability. nih.gov

Determination of Enzymatic Kinetic Parameters (e.g., Km, Vmax, kcat) for Hydrolytic Reactions

The use of chromogenic substrates like GalNAcβ(1-3)GlcNAc-β-pNP greatly facilitates the determination of key enzymatic kinetic parameters, including the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic constant (kcat). acs.orgnih.govanalis.com.my These parameters provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency. researchgate.netdominican.edu

The hydrolysis of p-nitrophenyl glycosides can be monitored spectrophotometrically by measuring the release of p-nitrophenolate at a specific wavelength, typically around 400-410 nm, under alkaline conditions. d-nb.infonih.gov This allows for continuous or discontinuous assays to determine the initial reaction rates at various substrate concentrations. By fitting this data to the Michaelis-Menten equation or its linearized forms (e.g., Lineweaver-Burk plot), the values of Km and Vmax can be determined. analis.com.my

Table 1: Examples of Kinetic Parameters for Glycoside Hydrolases This table is for illustrative purposes. Specific values for the hydrolysis of GalNAcβ(1-3)GlcNAc-β-pNP would depend on the specific enzyme and reaction conditions.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
β-Glucosidasep-nitrophenyl-β-D-glucopyranoside2.842.7--
CmNAGasepNP-GlcNAc0.50 (µmol/mL)16,666.67 (µmol/min/mg)25,555.5651,111.12 (mL/µmol/s)
Hex20pNP-β-N-acetyl-D-glucosaminide0.053-482.3-
Hex20pNP-β-N-acetyl-D-galactosaminide0.066-129.1-

Data sourced from multiple studies. researchgate.netresearchgate.net Note that direct comparisons between different studies may be challenging due to variations in experimental conditions.

Catalytic Mechanisms of Glycosidases Utilizing Chromogenic p-Nitrophenyl Substrates

Glycoside hydrolases employ different catalytic mechanisms, primarily categorized as either "retaining" or "inverting," based on the stereochemistry of the anomeric carbon of the product relative to the substrate. uvic.ca The use of p-nitrophenyl substrates has been instrumental in elucidating these mechanisms. nih.govresearchgate.net

Many β-N-acetylhexosaminidases, particularly those in the GH20 family, utilize a "substrate-assisted" catalytic mechanism, which is a type of retaining mechanism. mdpi.comacs.org In this mechanism, the 2-acetamido group of the N-acetylhexosamine residue acts as an intramolecular nucleophile. mdpi.comacs.org A conserved acidic residue in the enzyme's active site polarizes the acetamido group, enhancing its nucleophilicity. This group then attacks the anomeric carbon, leading to the departure of the p-nitrophenyl leaving group and the formation of a transient bicyclic oxazoline (B21484) or oxazolinium ion intermediate. acs.orgresearchgate.net A water molecule, activated by a general base residue in the active site, then hydrolyzes this intermediate, resulting in a product with the same anomeric configuration as the substrate. acs.org

The distance between the key catalytic residues in the active site is a distinguishing feature of the mechanism. In retaining enzymes, the distance between the two catalytic carboxylate groups is typically around 5.5 Å, while in inverting enzymes, this distance is larger, approximately 9.0 to 9.5 Å. uvic.caasm.org

Investigations into Transglycosylation Potential and Biocatalytic Applications

Beyond their hydrolytic activity, many glycoside hydrolases, including β-N-acetylhexosaminidases, can catalyze transglycosylation reactions under certain conditions. nih.govmdpi.com In transglycosylation, the glycosyl-enzyme intermediate or the oxazoline intermediate is intercepted by an acceptor molecule other than water, leading to the formation of a new glycosidic bond and the synthesis of a new oligosaccharide. mdpi.comresearchgate.net This capability makes these enzymes valuable tools for the biocatalytic synthesis of complex carbohydrates. nih.govmdpi-res.com

The use of activated donor substrates, such as p-nitrophenyl glycosides, can favor the transglycosylation reaction. nih.govmdpi.com By manipulating reaction conditions, such as using a high concentration of an acceptor substrate, the synthetic pathway can be promoted over the hydrolytic one. nih.govnih.gov

For example, a β-N-acetylhexosaminidase from Bifidobacterium bifidum (BbhI) has been shown to efficiently transfer both GalNAc and GlcNAc residues from their respective pNP-activated donors to lactose, forming novel trisaccharides. nih.gov Similarly, the transglycosylation potential of a β-N-acetylhexosaminidase from Talaromyces flavus has been explored using pNP-GlcNAc and pNP-GalNAc as donors with various monosaccharide acceptors. nih.gov

The ability to synthesize specific glycosidic linkages is a significant area of research. researchgate.net Enzyme engineering efforts are also underway to enhance the transglycosylation activity of β-N-acetylhexosaminidases and to control the regioselectivity of the newly formed glycosidic bonds, further expanding their utility in synthetic carbohydrate chemistry. researchgate.netd-nb.info

Intermolecular Interactions with Glycan Binding Proteins Gbps

Analysis of Lectin Binding Specificities Towards the Glycan Moiety of GalNAcβ(1-3)GlcNAc-β-pNP

The binding affinity of various lectins to the GalNAcβ(1-3)GlcNAc structure has been a subject of detailed investigation, revealing a spectrum of specificities.

Wisteria floribunda agglutinin (WFA) : This lectin is known to recognize terminal N-acetylgalactosamine (GalNAc) residues. oup.comnih.gov While it shows a preference for the LacdiNAc structure (GalNAcβ1-4GlcNAc), it also binds to other GalNAc-terminated glycans. oup.comnih.gov Studies have shown that WFA can bind to GalNAcβ1-3Gal, a structure related to the core of the presented compound. nih.gov The binding is not solely dependent on the terminal GalNAc, as the adjacent sugar and its linkage also influence the affinity.

Wisteria japonica lectin (WJA) : In contrast to WFA, WJA exhibits a more specific binding profile. It strongly binds to both α- and β-linked terminal GalNAc residues but not to galactose. plos.org Notably, frontal affinity chromatography has demonstrated that GalNAcβ1-3GlcNAc is one of the ligands with the highest affinity for WJA, with a Ka value of 9.5 × 10(4) M-1. plos.org This makes WJA a more specific probe for terminal GalNAc structures like the one in GalNAcβ(1-3)GlcNAc-β-pNP compared to other Wisteria lectins that also recognize galactose. plos.org

Sophora japonica agglutinin (SJA) : SJA is recognized for its ability to bind both GalNAc and galactose, with a higher affinity for GalNAc. nih.govbiorxiv.org Its binding characteristics are complex, and it is known to have an affinity for the blood group B antigen. biorxiv.orgasm.org

Maclura pomifera agglutinin (MPA) : MPA demonstrates a high affinity for the T-antigen disaccharide (Galβ1-3GalNAc). nih.govglycomatrix.comclinisciences.com The interaction is primarily with the α-GalNAc moiety. nih.gov While its primary specificity is for the T-antigen, its binding to the structurally similar GalNAcβ(1-3)GlcNAc epitope warrants further investigation to understand the influence of the GlcNAc residue on binding affinity.

Table 1: Lectin Binding Specificities for GalNAcβ(1-3)GlcNAc and Related Structures

LectinPrimary Binding SpecificityAffinity for GalNAcβ(1-3)GlcNAcReference
Wisteria floribunda agglutinin (WFA)Terminal GalNAcBinds to GalNAc-terminated glycans oup.comnih.govnih.gov
Wisteria japonica lectin (WJA)Terminal GalNAc (α and β)High (Ka = 9.5 × 104 M-1) plos.org
Sophora japonica agglutinin (SJA)GalNAc > GalRecognizes GalNAc-containing structures nih.govbiorxiv.org
Maclura pomifera agglutinin (MPA)T-antigen (Galβ1-3GalNAc)Likely to interact due to structural similarity nih.govglycomatrix.comclinisciences.com

Characterization of Interactions with Glycan-Specific Antibodies and Other Glycan-Recognizing Proteins

The GalNAcβ(1-3)GlcNAc epitope is also recognized by specific antibodies, highlighting its potential as an antigenic determinant.

Natural Antibodies : Human natural antibodies that recognize the Galβ1-3GlcNAcβ (LeC) disaccharide have been identified in the majority of healthy individuals. nih.gov These antibodies, primarily of the IgM isotype, have been shown to recognize the disaccharide itself but not when it terminates a glycan chain on normal glycoproteins. nih.govnih.gov This suggests a specific recognition of the terminal disaccharide structure.

Induced Antibodies : Studies have shown that immunization with antigens containing the Galα1-3GalNAc glycan epitope can induce an IgG response in animals. ed.ac.uk While the anomeric linkage is different (α vs. β), this indicates that the GalNAc-disaccharide core can be immunogenic. Recent research has also focused on developing antibodies that can specifically recognize GalNAc- and GlcNAc-O-Tyrosine post-translational modifications, demonstrating the potential for generating highly specific antibody tools for glycan detection. chemrxiv.orgresearchgate.net

Beyond antibodies, other glycan-recognizing proteins are involved in the metabolism and recognition of this disaccharide. For instance, β-N-acetylhexosaminidases are enzymes that can hydrolyze the glycosidic bond in GalNAc-containing structures. The specificity of these enzymes can be investigated using synthetic substrates like GalNAcβ(1-3)GlcNAc-β-pNP. biorxiv.org

Utilization of the Chemical Compound as a Probe for Receptor Ligand Studies

The synthetic compound GalNAcβ(1-3)GlcNAc-β-pNP is a valuable tool for studying receptor-ligand interactions in glycobiology. chemimpex.commedchemexpress.com The p-nitrophenyl group provides a chromogenic or fluorogenic tag that allows for the detection and quantification of binding events in various assays.

This compound can be used in several research applications:

Enzyme Activity Assays : It serves as a substrate to measure the activity and kinetics of glycosidases, such as β-N-acetylhexosaminidases, and glycosyltransferases. chemimpex.comnih.gov By monitoring the release of p-nitrophenol, researchers can determine enzyme specificity and efficiency.

High-Throughput Screening : The compound is suitable for high-throughput screening to identify inhibitors of specific glycosidases or to discover new glycan-binding proteins. chemimpex.com

Glycan Arrays : Immobilized on a surface, GalNAcβ(1-3)GlcNAc-β-pNP can be used in glycan arrays to probe the binding specificity of a wide range of GBPs, including lectins, antibodies, and microbial adhesins. nih.govnih.gov

Studying Glycosylation Patterns : By acting as a specific ligand, this compound can help in the characterization of receptors that recognize this particular glycan structure on the surface of cells, contributing to our understanding of cellular communication and signaling pathways. chemimpex.com

The defined structure of GalNAcβ(1-3)GlcNAc-β-pNP, with its specific linkage and anomeric configuration, makes it an indispensable reagent for dissecting the complex world of glycan-protein interactions. nih.gov

Applications in Biochemical and Cell Based Glycobiology Research

Probing Glycosylation Pathway Dynamics and Glycan Biosynthesis

The compound is instrumental in dissecting the complex enzymatic steps of O-glycan biosynthesis. It can function as either a substrate for enzymes that recognize and break it down or as an acceptor for enzymes that elongate it.

The Core 3 structure (GlcNAcβ1-3GalNAcα-R) is a key branch point in mucin-type O-glycosylation. creative-proteomics.com While its formation is catalyzed by Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT), its subsequent elongation is carried out by various glycosyltransferases that add further sugar residues. nih.gov The compound GalNAc|A(1-3)GlcNAc-|A-pNP is an ideal acceptor substrate for studying these downstream enzymes.

In a typical assay, a glycosyltransferase of interest is incubated with the pNP-disaccharide and a specific nucleotide sugar donor (e.g., UDP-Galactose). The enzyme catalyzes the transfer of the sugar from the nucleotide donor to the acceptor substrate. The efficiency and kinetics of this reaction can be monitored using methods like High-Performance Liquid Chromatography (HPLC) to separate the elongated product from the original substrate. This approach allows researchers to characterize the acceptor specificity of enzymes that act on Core 3 structures. For instance, studies on β1,4-galactosyltransferase (β4GalT) have utilized analogous pNP-tagged saccharides to delineate the structural requirements of acceptor substrates, revealing that the 4-hydroxyl group of the terminal sugar is essential for activity. nih.gov Similar principles are applied to study enzymes that elongate Core 3, providing insights into how the complex O-glycan structures found on mucins are built.

Table 1: Representative Kinetic Data for Glycosyltransferase Activity This table presents illustrative kinetic values for glycosyltransferases acting on acceptor substrates, demonstrating typical data obtained from such assays.

Enzyme Acceptor Substrate KM (mM) Vmax (µmol/h/mg)
Core 3 β1,3-GlcNAc-transferase (C3GnT) GalNAcα-Bn 3.0 0.95
Core 1 β1,3-Gal-transferase (C1GalT) GalNAcα-Bn 1.0 2.1

Data is representative and compiled from sources studying O-glycan synthesis enzymes. nih.gov

Glycans are continuously turned over in biological systems, a process mediated by a suite of glycosidases, many of which reside in the lysosome. nih.gov this compound is an excellent substrate for identifying and characterizing the specific glycosidases that degrade Core 3-related structures. When a glycosidase cleaves the terminal sugar, it liberates the chromogenic p-nitrophenol (pNP).

The assay is straightforward: the enzyme is incubated with the substrate, and the reaction is stopped by adding a high-pH solution (e.g., sodium carbonate). nih.gov This alkaline environment deprotonates the released pNP, which develops a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm. nih.gov This method can be used to:

Identify enzyme activity: Screen cell or tissue lysates for specific glycosidase activities, such as α-N-acetylgalactosaminidase, which would cleave the terminal GalNAc residue. nih.gov

Determine enzyme kinetics: Measure the rate of pNP release at different substrate concentrations to determine key kinetic parameters like KM and Vmax.

Characterize enzyme specificity: Test the enzyme against a panel of different pNP-sugars to understand its substrate preferences.

This chromogenic assay provides a simple, robust, and quantitative measure of glycan degradation, facilitating the study of lysosomal storage disorders and the normal physiological turnover of glycoproteins.

Development of High-Throughput Enzyme Assays and Screening Platforms

The search for new drugs and biological probes often requires screening thousands of compounds for their effect on a specific enzyme. The properties of this compound make it highly amenable to high-throughput screening (HTS). researchgate.net Its use as a chromogenic substrate for glycosidases allows for a direct and color-based readout of enzyme activity that can be easily automated in 96-well or 384-well microplate formats. researchgate.netresearchgate.net

For glycosyltransferases that use the compound as an acceptor, HTS is also possible through coupled enzyme systems. In such a setup, the product of the first reaction (the elongated glycan) becomes the substrate for a second enzyme that generates a detectable signal, such as luminescence in the UDP-Glo™ assay format. nih.gov These HTS platforms are critical for rapidly identifying potential inhibitors or modulators from large chemical libraries, accelerating the pace of drug discovery in glycobiology. nih.gov

Role in the Discovery and Characterization of Glycosylation Pathway Modulators and Inhibitors

Building on HTS platforms, this compound plays a pivotal role in the discovery of new therapeutic agents that target glycosylation. nih.gov By setting up an HTS assay with a specific glycosidase or glycosyltransferase, researchers can screen libraries of small molecules to find compounds that inhibit enzyme activity.

An inhibitory compound, or "hit," is identified by a significant reduction in the signal (e.g., color or luminescence) compared to a control reaction without any inhibitor. nih.gov Once identified, these hits can be further validated and characterized. The substrate allows for detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (IC₅₀ value). The discovery of selective inhibitors for glycosidases and glycosyltransferases is crucial for developing treatments for diseases where these pathways are dysregulated, such as cancer and type 2 diabetes. nih.govnih.gov

Application in Cellular Glycome Analysis and Glycoengineering Studies (non-clinical)

Beyond in vitro enzyme assays, this compound and its analogs have applications in studying glycosylation within a cellular context.

Glycoengineering and Cellular Probing: Analogs of the target compound, such as cell-permeable xylosides and benzyl-GalNAc, can be taken up by living cells and act as artificial primers for glycan synthesis. nih.govfrontiersin.org For example, p-nitrophenyl-β-D-xyloside can enter cells and initiate the synthesis of free glycosaminoglycan chains, which are then secreted. nih.gov This process allows researchers to study the capacity and regulation of the glycosylation machinery within the Golgi apparatus. Similarly, certain GalNAc analogs can be used at low concentrations to report on and amplify the cellular O-glycome, a technique known as Cellular O-glycome Reporter/Amplification (CORA). frontiersin.org These approaches enable the non-clinical manipulation and study of cellular glycosylation pathways.

Analytical Standards in Glycomics: The field of glycomics aims to identify and quantify the complete set of glycans produced by a cell or organism. In mass spectrometry-based analyses, having well-defined standards is critical for the accurate identification of complex structures. Synthetic oligosaccharides and glycopeptides serve as invaluable calibration standards. nih.gov this compound can be used as a standard to develop and validate analytical methods (e.g., HPLC, mass spectrometry) for the detection and quantification of the Core 3 glycan motif on glycoproteins from biological samples.

Advanced Structural Elucidation and Computational Modeling of Galnacβ 1 3 Glcnac β Pnp

Spectroscopic Techniques for Linkage and Conformational Analysis of Disaccharide Structures

The precise arrangement of atoms and the linkages between the monosaccharide units in GalNAcβ(1-3)GlcNAc-β-pNP are critical for its function. Spectroscopic methods are paramount in determining these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. nih.gov For disaccharides like GalNAcβ(1-3)GlcNAc-β-pNP, 1D and 2D NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the glycosidic linkage.

1D NMR spectra , such as proton (¹H) and carbon-¹³ (¹³C) NMR, provide information about the chemical environment of each atom. For instance, the chemical shifts of anomeric protons (H-1) are characteristic of the α or β configuration of the glycosidic bond. biorxiv.org

2D NMR techniques , including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei. biorxiv.orgnih.gov For example, an HMBC experiment can show a correlation between the anomeric proton of GalNAc and the C-3 of GlcNAc, confirming the β(1-3) linkage. nih.gov

Nuclear Overhauser Effect (NOE) experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons, which is crucial for determining the conformation of the disaccharide around the glycosidic bond. nih.govnih.gov

Mass Spectrometry (MS) is another indispensable tool for carbohydrate analysis. While standard MS provides the molecular weight of the compound, tandem MS (MS/MS) techniques are used for sequencing and linkage analysis. youtube.com Fragmentation patterns obtained through collision-induced dissociation (CID) can reveal the nature of the glycosidic bond and the identity of the monosaccharide units. youtube.comacs.org Coupling MS with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) allows for the analysis of complex mixtures of glycans. acs.orgnih.gov

The table below summarizes key spectroscopic data for the structural elucidation of similar disaccharide structures.

Technique Information Obtained Example Application
1D ¹H NMRChemical shifts of protons, anomeric configurationDistinguishing between α and β anomers biorxiv.org
2D COSYCorrelation of coupled protons within a sugar ringAssigning proton signals within each monosaccharide unit biorxiv.org
2D HMBCLong-range correlations between protons and carbonsConfirming the β(1-3) linkage between GalNAc and GlcNAc nih.gov
2D ROESYSpatial proximity of protonsDetermining the conformation around the glycosidic bond nih.gov
Tandem MS (MS/MS)Fragmentation patterns for sequencing and linkage analysisIdentifying the monosaccharide units and their linkage youtube.com

Computational Approaches for Predicting Molecular Conformation and Dynamics of Glycans

Due to their inherent flexibility, glycans exist as a dynamic ensemble of conformations in solution. nih.gov Computational methods are essential for exploring this conformational landscape and understanding the dynamic behavior of molecules like GalNAcβ(1-3)GlcNAc-β-pNP.

Molecular Mechanics (MM) calculations use classical force fields to estimate the potential energy of different conformations. These force fields, such as CHARMM and GLYCAM, are specifically parameterized for carbohydrates and allow for the rapid exploration of the conformational space. nih.govjst.go.jp By rotating the glycosidic torsion angles (phi, ψ) and calculating the energy of each conformation, a potential energy surface can be generated, revealing the low-energy, most probable conformations.

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic picture of glycan behavior. jst.go.jpglycoforum.gr.jp By solving Newton's equations of motion for all atoms in the system over time, MD simulations can track the fluctuations of the molecule, including the rotation of glycosidic bonds and changes in intramolecular interactions. glycoforum.gr.jp These simulations, often performed in a simulated aqueous environment, provide insights into:

The distribution of different conformations over time.

The flexibility of the glycosidic linkage and the sugar rings.

The role of solvent in influencing glycan conformation.

The combination of experimental data from NMR with computational modeling provides a powerful approach to refining the three-dimensional structures of glycans and understanding their dynamic nature. jst.go.jpjst.go.jp

In Silico Modeling of Enzyme-Substrate Interactions and Glycan Recognition Mechanisms

The biological activity of GalNAcβ(1-3)GlcNAc-β-pNP is mediated through its interactions with proteins, such as enzymes and lectins. glycopedia.euresearchgate.net In silico modeling techniques are invaluable for visualizing and analyzing these interactions at an atomic level.

Molecular Docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand, e.g., GalNAcβ(1-3)GlcNAc-β-pNP) to a second molecule (the receptor, e.g., an enzyme). biointerfaceresearch.comnih.gov Docking algorithms explore various possible binding poses and score them based on their energetic favorability, identifying the most likely binding mode. This can reveal key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the enzyme-substrate complex. biointerfaceresearch.comsci-hub.se

Molecular Dynamics (MD) Simulations of the enzyme-substrate complex can further refine the docked structure and provide insights into the dynamics of the interaction. glycopedia.eunih.gov These simulations can reveal:

How the glycan adapts its conformation upon binding to the protein.

The stability of the interactions over time.

The role of specific amino acid residues in the protein's binding pocket in recognizing the glycan.

For example, MD simulations can help understand the substrate specificity of glycosyltransferases, enzymes that synthesize O-glycans, by modeling how different glycan substrates fit into the active site. nih.gov These computational studies are crucial for understanding the molecular basis of glycan recognition and for the rational design of inhibitors or modified glycans with altered binding properties. glycopedia.eu

Integration with Glycan Array Technologies for Ligand Discovery

Glycan arrays are powerful high-throughput tools for studying glycan-protein interactions. wikipedia.orgcreative-proteomics.comnih.gov These arrays consist of a collection of different glycans, including structures like GalNAcβ(1-3)GlcNAc, immobilized on a solid surface. wikipedia.orgnih.gov When a protein sample is applied to the array, its binding to the various glycans can be detected, typically using fluorescence. creative-proteomics.com

This technology allows for the rapid screening of a large number of glycans to identify the specific carbohydrate ligands for a particular protein. wikipedia.orgraybiotech.com The data obtained from glycan arrays can be used to:

Determine the binding specificity of lectins, antibodies, and other glycan-binding proteins. nih.govfrontiersin.org

Identify potential glycan-based biomarkers for diseases. nih.gov

Discover new ligands for drug development. chemimpex.com

The integration of glycan array data with computational modeling provides a comprehensive approach to ligand discovery. The binding preferences identified from the array can guide and validate in silico docking and MD simulations, leading to a more accurate understanding of the molecular recognition process. This synergy accelerates the identification and characterization of biologically important glycan-protein interactions.

Future Directions and Emerging Research Perspectives for Galnacβ 1 3 Glcnac β Pnp

Innovations in Synthetic Strategies for Analogous Glycan Probes

The synthesis of homogeneous glycans is a significant challenge due to the numerous hydroxyl groups and the need for precise stereochemical control. nih.gov Traditional chemical synthesis often involves complex and time-consuming protecting group manipulations. To overcome these hurdles, researchers are focusing on innovative strategies to create glycan probes analogous to GalNAcβ(1-3)GlcNAc-β-pNP more efficiently.

Key innovations include:

Chemoenzymatic Synthesis : This hybrid approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. Glycosyltransferases and engineered glycosidases are increasingly used to achieve specific linkages with high yields. mdpi.comnih.gov For instance, engineered hexosaminidases can catalyze the formation of thioglycosidic bonds, creating hydrolase-resistant glycan mimics that are valuable as research probes. d-nb.info Chemoenzymatic strategies have been successfully used to synthesize complex oligosaccharides, such as those containing lactosamine repeats, by the alternative addition of monosaccharides using specific glycosyltransferases. oup.com

Automated Glycan Synthesis : The development of automated synthesizers, employing both solid-phase and solution-phase techniques, is accelerating the production of complex carbohydrates and glycopeptides. uci.edu Automation is critical for creating libraries of glycan structures for high-throughput screening and for making these complex molecules more accessible to the broader scientific community. uci.edu

Table 1: Comparison of Modern Synthetic Strategies for Glycan Probes

Synthetic Strategy Description Advantages Challenges
Chemical Synthesis Multi-step process involving protection, glycosylation, and deprotection steps. High versatility, can create non-natural structures. Time-consuming, often low-yielding, requires extensive purification.
Enzymatic Synthesis Uses glycosyltransferases or glycosidases to form specific glycosidic bonds. mdpi.com High regio- and stereoselectivity, performed in aqueous solutions. rsc.org Enzyme availability and stability can be limiting; expensive sugar nucleotide donors required. rsc.org
Chemoenzymatic Synthesis Combines chemical synthesis of precursors with enzymatic glycosylation steps. nih.gov Leverages the strengths of both chemical and enzymatic methods; highly efficient. d-nb.info Requires expertise in both organic chemistry and enzymology.
Automated Synthesis Utilizes machines for the stepwise, solid-phase or solution-phase synthesis of oligosaccharides. uci.edu Rapid, enables creation of glycan libraries, improves reproducibility. uci.edu High initial instrument cost, requires specialized building blocks.

| Protecting-Group-Free Synthesis | One-pot reactions using activation agents that allow glycosylation of unprotected sugars. rsc.org | Simplified workflow, reduced reaction time and waste, improved efficiency. rsc.org | Scope of applicable sugars and linkages is still under development. rsc.org |

Advancements in Analytical Methodologies for Complex Glycoconjugates

The immense structural diversity and complexity of glycoconjugates demand sophisticated analytical techniques for their characterization. nih.gov Mass spectrometry (MS) has become the central technique for the structural elucidation of glycans and glycopeptides. nih.govoup.com

Recent advancements in this area include:

Mass Spectrometry (MS) : Innovations in MS instrumentation, ionization techniques (like MALDI and ESI), and fragmentation methods (like CID and ETD) are enabling more detailed structural analysis. oup.com Chemical derivatization strategies, such as permethylation, are used to increase the hydrophobicity and ionization efficiency of glycans, facilitating their detection and structural analysis. oup.com For sulfated glycans, specific enrichment and MS techniques have been developed for detailed characterization. oup.com

High-Performance Liquid Chromatography (HPLC) : HPLC remains a cornerstone for the separation and purification of complex glycan mixtures. The technique of recycling HPLC (R-HPLC) has been shown to be effective in isolating and purifying glycoconjugates from natural sources to greater than 98% purity, even separating positional isomers. nih.gov

Derivatization for Enhanced Detection : Labeling glycans with fluorophores like 2-aminobenzamide (B116534) (2-AB) or 2-aminopyridine (B139424) (2-AP) serves the dual purpose of increasing detection sensitivity in fluorescence-based methods and enhancing retention in reversed-phase liquid chromatography (LC). nih.gov

Automation and High-Throughput Analysis : The maturation of the glycobiology field is marked by the development of automated analytical platforms and high-throughput methods, such as multiplexed capillary electrophoresis (CE), to handle large sample sets for comparative analyses. nih.gov

Table 2: Key Analytical Methodologies for Complex Glycoconjugates

Methodology Principle Application in Glycan Analysis Recent Advancements
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Determining molecular weight, sequence, linkage, and branching of glycans. nih.govoup.com Improved ionization/fragmentation, coupling with LC, targeted analysis of modifications like sulfation. oup.com
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase. Purification and quantification of glycans and glycoconjugates. nih.gov Recycling HPLC for high-purity isolation of isomers. nih.gov
Capillary Electrophoresis (CE) Separates molecules in a narrow capillary based on their electrophoretic mobility. High-resolution separation of charged and derivatized glycans. Multiplexed systems for high-throughput screening. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to determine molecular structure. Definitive structural elucidation, including anomeric configuration and linkage positions. oup.commdpi.com Used to confirm the structure of enzymatically synthesized products. mdpi.com

| Glycan Arrays | High-throughput platforms with immobilized glycans to screen for interactions. | Profiling the specificity of glycosyltransferases and glycan-binding proteins. nih.govacs.org | Use of purified natural glycans to create arrays with structures difficult to synthesize. nih.gov |

Exploration of Novel Biological Roles in Cellular Processes

The GalNAcβ(1-3)GlcNAc structure, known as the type 1 LacdiNAc motif, is rarer in mammals than the common LacNAc (Galβ1-4GlcNAc) structure but plays significant biological roles. researchgate.net It is found on both N- and O-linked glycans and is involved in a range of cellular activities. researchgate.net

Emerging research highlights its importance in:

O-Glycosylation Pathways : The GalNAcβ(1-3)GlcNAc structure is synthesized from core 3 (GlcNAcβ1-3GalNAcα-Ser/Thr) as a precursor to the core 4 structure in O-glycans. nih.gov The enzyme responsible for synthesizing the type 1 LacdiNAc structure, β1,3-N-acetylgalactosaminyltransferase (B3GALNT2), has been identified as a member of the GT31 family. researchgate.net

Cancer Progression and Metastasis : Altered glycosylation is a hallmark of cancer. acs.org The expression of certain glycan structures, including motifs related to GalNAc, can change dramatically in cancer cells. nih.gov For example, the loss of core 3 synthase (C3GnT) activity is seen in many cancer cells, which affects downstream glycosylation pathways. nih.gov Conversely, the presence of bisecting GlcNAc structures has been shown to inhibit cancer cell metastasis. frontiersin.org

Cellular Adhesion and Recognition : Glycans on the cell surface act as ligands for glycan-binding proteins (lectins), mediating cell-cell and cell-matrix interactions. nih.gov The LacdiNAc group is recognized by galectin-3, a lectin involved in regulating immune responses and cell adhesion. mdpi.com

Precursor for Antigens : The disaccharide serves as a core structure that can be further modified to form important antigens. For instance, it is a component of structures that can be fucosylated, contributing to the complexity of cell surface antigens. nih.gov

Table 3: Emerging Biological Roles of the GalNAcβ(1-3)GlcNAc Motif

Biological Process Description Key Proteins/Enzymes Involved
O-Glycan Biosynthesis Serves as a core structure (type 1 LacdiNAc) on O-glycans. researchgate.net β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2). researchgate.net
Cancer Biology Altered expression is linked to tumor progression and metastasis. nih.govfrontiersin.org Core 3 β1,3-GlcNAc-transferase (C3GnT). nih.gov
Immune Regulation Recognized by lectins like galectin-3, modulating immune cell function. mdpi.com Galectin-3. mdpi.com
Host-Pathogen Interactions Can be part of host glycans targeted for degradation by bacterial enzymes during infection. nih.gov Bacterial glycoside hydrolases (GHs). nih.gov

| Protein Function Modulation | Glycosylation with this motif can alter the function of glycoproteins such as α-dystroglycan. researchgate.net | Protein O-linked mannose N-acetylglucosaminyltransferase 1 (POMGnT1). researchgate.net |

Development of Next-Generation Glycobiological Tools and Research Reagents

The unique properties of GalNAcβ(1-3)GlcNAc-β-pNP and its derivatives make them foundational for developing sophisticated tools to probe and manipulate biological systems.

Future developments in this area include:

Enzyme Substrates and Inhibitors : The pNP group makes GalNAcβ(1-3)GlcNAc-β-pNP a valuable chromogenic substrate for assaying the activity and specificity of glycosyltransferases and glycosidases. mdpi.comnih.gov Analogs of this compound can be designed to act as specific inhibitors of these enzymes, allowing researchers to study the functional consequences of blocking specific glycosylation steps. nih.gov

Chemoenzymatic Probes for Imaging : By combining a glycosyltransferase with a modified sugar donor (e.g., UDP-GalNAz, an azide-tagged sugar), researchers can specifically label complex glycans on living cells or in tissue lysates. nih.govacs.org The azide (B81097) tag can then be reacted with a fluorescent probe or biotin (B1667282) via click chemistry, enabling visualization and enrichment of specific glycan structures. This strategy allows for the direct detection of complex oligosaccharides in their native environment. nih.govacs.org

Engineered Glycan-Binding Proteins (GBPs) : While natural lectins are useful, they often lack specificity. oup.com Protein engineering is being used to create novel GBPs and aptamers with high affinity and specificity for particular glycan epitopes, including complex structures. oup.com These engineered proteins can serve as superior detection reagents for diagnostics and research.

Functionalized Glycomaterials : Oligosaccharides like the GalNAcβ(1-3)GlcNAc motif can be attached to various materials, such as nanoparticles, sensor surfaces (for SPR or QCM), or chromatography resins. tcichemicals.com These glyco-functionalized materials are being developed for applications in diagnostics, as biosensors for pathogens, and for the purification of biomolecules. tcichemicals.com

Table 4: Next-Generation Glycobiological Tools and Reagents

Tool/Reagent Principle/Description Application
Chromogenic Substrates Glycosides with a p-nitrophenyl (pNP) group that is released by enzymatic hydrolysis, producing a colorimetric signal. mdpi.com Kinetic analysis and substrate specificity studies of glycosidases and glycosyltransferases. nih.govmdpi.com
Chemoenzymatic Labeling Probes An enzyme transfers a chemically tagged sugar (e.g., with an azide or alkyne) onto a target glycan for subsequent detection via click chemistry. nih.govacs.org Imaging and proteomic identification of specific glycans on live cells and in complex biological samples. nih.gov
Hydrolase-Resistant Mimics Thioglycosides (S-linked) or other modified glycans that are resistant to enzymatic cleavage. d-nb.info Probing the function of glycosylation in biological processes without interference from hydrolases. d-nb.info
Engineered Glycan-Binding Proteins Re-engineered lectins, antibodies, or non-lectin scaffolds with tailored specificity and affinity for a target glycan. oup.com Highly specific detection of glycan biomarkers for research and diagnostics; flow cytometry. oup.com

| Glyco-functionalized Surfaces | Immobilized glycans on arrays, beads, or sensor chips. tcichemicals.com | High-throughput screening of protein-glycan interactions, affinity purification, biosensors. nih.govtcichemicals.com |

Q & A

Basic: How is GalNAcβ(1-3)GlcNAc-β-pNP synthesized and characterized in glycobiology research?

Methodological Answer:
GalNAcβ(1-3)GlcNAc-β-pNP is synthesized enzymatically using glycosyltransferases or glycosidases. For example, β1-3-galactosyltransferases can transfer GalNAc to GlcNAc-β-pNP in a regiospecific manner . Chemical synthesis may involve protecting-group strategies, but enzymatic methods are preferred for stereochemical precision. Characterization typically employs:

  • HPLC : To confirm purity (>95-98% as per vendor specifications) .
  • NMR : For structural validation of the β(1-3) linkage and anomeric configuration .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z 545.49 for C₂₂H₃₁N₃O₁₃) .

Basic: What enzymatic assays utilize GalNAcβ(1-3)GlcNAc-β-pNP as a substrate?

Methodological Answer:
This compound is widely used to study glycosidase and glycosyltransferase activity. For example:

  • Glycosidase Assays : Hydrolysis of the β-linkage releases p-nitrophenol (pNP), measurable via absorbance at 405 nm. Specificity varies; e.g., some β-galactosidases hydrolyze Galβ1-4GlcNAc but not Galβ1-3GlcNAc .
  • Glycosyltransferase Assays : Acts as an acceptor substrate for enzymes like β1-6-GlcNAc transferases, which extend the glycan chain .
  • Kinetic Parameters : Kₘ and Vₘₐₓ are calculated using Michaelis-Menten plots, with controls for non-enzymatic pNP release .

Advanced: How do structural variations in GalNAcβ(1-3)GlcNAc-β-pNP affect enzyme kinetics and specificity?

Methodological Answer:
Linkage position (e.g., β1-3 vs. β1-4) and terminal modifications (e.g., fucosylation) significantly impact enzyme interactions:

  • Kinetic Studies : Compare activity of β1-3-specific enzymes (e.g., schistosome glycosyltransferases) against β1-4 variants. For instance, GalNAcβ1-4[Fucα1-3]GlcNAc (LDNF) in parasites shows higher immunogenicity than β1-3 analogs .
  • Enzyme Engineering : Mutagenesis of active-site residues (e.g., in β-galactosidases) can alter substrate specificity, resolved via X-ray crystallography or molecular docking .
  • Data Contradictions : Some enzymes hydrolyze β1-4 but not β1-3 linkages due to steric hindrance, necessitating structural modeling .

Advanced: What role does GalNAcβ(1-3)GlcNAc-β-pNP play in studying host-parasite glycan interactions?

Methodological Answer:
This structure mimics host-like glycans (e.g., LDNF) expressed by parasites like Schistosoma mansoni, enabling immune evasion:

  • Immune Modulation : GalNAcβ1-3GlcNAc-β-pNP derivatives bind host C-type lectins (e.g., DC-SIGN), suppressing pro-inflammatory responses .
  • Structural Mimicry : Parasite glycans with terminal GalNAcβ1-3GlcNAc mimic vertebrate O-glycans, evading antibody recognition .
  • Functional Assays : Flow cytometry or ELISA quantifies glycan-lectin binding, using synthetic glycoconjugates .

Advanced: How can mass spectrometry and NMR resolve contradictions in glycan structural assignments using this substrate?

Methodological Answer:

  • LC-MS/MS : Fragmentation patterns (e.g., Y-ions for terminal GalNAc) distinguish β1-3 from β1-4 linkages. Tools like CandyCrunch predict glycan structures from MS² data .
  • NMR : Anomeric proton signals (δ 4.5–5.5 ppm) and NOE correlations confirm linkage stereochemistry. For example, GalNAcβ1-3GlcNAc shows distinct NOEs vs. β1-4 .
  • Contradiction Analysis : Discrepancies between enzymatic activity and structural data (e.g., unexpected hydrolysis) may indicate impurities or isobaric isomers, resolved via orthogonal methods .

Advanced: How is GalNAcβ(1-3)GlcNAc-β-pNP used in multi-enzyme cascades for synthesizing complex glycans?

Methodological Answer:

  • One-Pot Syntheses : Combine β1-3-galactosyltransferases, β1-6-GlcNAc transferases, and sialyltransferases to build branched structures like core 2 O-glycans .
  • Optimization : Reaction conditions (pH, cofactors) are tuned using design-of-experiments (DoE) to maximize yield (>90% in optimized systems) .
  • Analytical Workflow : Intermediate structures are monitored via MALDI-TOF MS and HILIC-UPLC .

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